molecular formula C15H8N2O2 B1681603 Tryptanthrin CAS No. 13220-57-0

Tryptanthrin

Cat. No. B1681603
CAS RN: 13220-57-0
M. Wt: 248.24 g/mol
InChI Key: VQQVWGVXDIPORV-UHFFFAOYSA-N
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Description

Tryptanthrin (indolo [2,1-b]quinazolin-6,12-dione) is a natural indole quinazoline alkaloid that is isolated from Chinese medicinal plants such as Strobilanthes cusia, Polygonum tinctorium, and Isatis tinctorial . It exhibits a wide range of biological and pharmacological activities, including anti-tumor , anti-inflammatory , anti-tubercular , antimicrobial , and antiviral properties .


Synthesis Analysis

Tryptanthrin was synthesized through a two-step reaction of oxidation and condensation in a one-pot method, with isatin and sodium hypochlorite as starting materials . The influence of sodium hypochlorite, acetonitrile dosage, oxidation reaction temperature, and reaction time on the yield of the target product during the reaction was investigated .


Molecular Structure Analysis

Tryptanthrin is characterized by an indolo [2,1-b]quinazoline core .


Chemical Reactions Analysis

Tryptanthrin was synthesized through a two-step reaction of oxidation and condensation in a one-pot method, with isatin and sodium hypochlorite as starting materials . The influence of sodium hypochlorite, acetonitrile dosage, oxidation reaction temperature, and reaction time on the yield of the target product during the reaction was investigated .

Scientific Research Applications

Anticancer Activity

Tryptanthrin has been widely explored for its potent anticancer activity . It has been used in the therapy of various cancers . Tryptanthrin derivatives and their metal complexes have shown promising anticancer activities . For instance, a novel tryptanthrin derivative, compound C1, exhibited a promising inhibitory effect on the A549 cell line, a type of non-small cell lung cancer (NSCLC) .

Anti-Inflammatory Properties

Tryptanthrin has been recognized for its anti-inflammatory properties . It can act as an inhibitor against COX-2, 5-LOX, NO synthase and PGE (2) expression .

Antibacterial Activity

Tryptanthrin has shown significant antibacterial activity . It is one of the bioactive components of many traditional Chinese herbal medicines .

Antifungal Activity

Tryptanthrin also exhibits antifungal properties . This makes it a potential candidate for the development of new antifungal agents .

Antiviral Properties

Tryptanthrin has demonstrated antiviral properties . This suggests its potential use in the treatment of various viral diseases .

Antitubercular Activity

Tryptanthrin has shown antitubercular activity . This indicates its potential use in the treatment of tuberculosis .

Antiprotozoal and Antiparasitic Activities

Tryptanthrin has exhibited antiprotozoal and antiparasitic activities . This suggests its potential use in the treatment of diseases caused by protozoa and parasites .

Anti-Angiogenesis Activity

Recent studies have found that tryptanthrin also has anti-angiogenesis pharmacological activities . This suggests its potential use in the treatment of diseases related to abnormal blood vessel formation .

Mechanism of Action

Target of Action

Tryptanthrin is a natural indole quinazoline alkaloid that has been found to exhibit a broad spectrum of biological activities . It has been reported to have various biological and pharmacological activities, including anti-microbial, anti-inflammatory, immunomodulatory, and anti-tumor effects It has been shown to have inhibitory effects on various human cancer cell lines .

Mode of Action

Tryptanthrin interacts with its targets to induce a series of cellular changes. For instance, it has been shown to suppress the proliferation of murine myeloid leukemia cells in a dose- and time-dependent manner . Moreover, it has been found to induce apoptosis and autophagy in non-small cell lung cancer (NSCLC) cells .

Biochemical Pathways

Tryptanthrin affects several biochemical pathways. In NSCLC cells, it has been shown to modulate the levels of Bcl2 family members, disrupt the mitochondrial membrane potential, suppress the expression of cyclin D1, and increase the expression of p21 . These changes lead to cell cycle arrest in the G2/M phase . Furthermore, Tryptanthrin has been found to increase the transformation from LC3-I to LC3-II, suggesting the induction of autophagy .

Result of Action

The molecular and cellular effects of Tryptanthrin’s action include the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of cell proliferation . For instance, in NSCLC cells, Tryptanthrin has been shown to induce apoptosis, trigger autophagy, and inhibit cell proliferation . In murine myeloid leukemia cells, it has been found to cause cell cycle arrest and trigger cell differentiation .

Safety and Hazards

Tryptanthrin should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Tryptanthrin and its derivatives have shown promising results in inhibiting the proliferation of non-small cell lung cancer (NSCLC) cells, inducing cell apoptosis, and triggering autophagy . Moreover, Tryptanthrin and Tryptanthrin-6-Oxime have shown therapeutic effects in models of Rheumatoid Arthritis . These results suggest that Tryptanthrin and its derivatives could be potential new directions for the pursuit of novel treatments for various diseases .

properties

IUPAC Name

indolo[2,1-b]quinazoline-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O2/c18-13-10-6-2-4-8-12(10)17-14(13)16-11-7-3-1-5-9(11)15(17)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQVWGVXDIPORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157431
Record name Tryptanthrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolo[2,1-b]quinazoline-6,12-dione

CAS RN

13220-57-0
Record name Tryptanthrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13220-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptanthrine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tryptanthrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349447
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Record name Tryptanthrine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRYPTANTHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6E3F2U66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

11 g (0.068 mol) of the isato acid anhydride of the aforesaid formula (1a-1), and 10 g (0.068 mol) of isatine represented by the following formula: ##STR75## and 20 ml of pyridine were heated under reflux for 6 hours in a 200 ml eggplant type flask to be reacted. After the reaction solution was cooled, a crystal precipitated in the reaction solution was filtered off to give 6.46 g (yield: 38%) of tryptanthrine represented by the following formula. ##STR76##
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
38%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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